Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate
Overview
Description
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate is a chemical compound that serves as a crucial side-chain precursor in the synthesis of the fourth generation of cephem antibiotics. These antibiotics are clinically significant due to their broad-spectrum antibacterial activity and are used to treat a variety of bacterial infections.
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction sequence. Starting from aminoisoxazoles, a skeletal rearrangement is performed to obtain the desired Z-isomer of the compound. In one method, 3-amino-5-methoxyisoxazole is reacted with alkoxycarbonyl isothiocyanates to yield methyl 2-(5-alkoxycarbonylamino-1,2,4-thiadiazol-3-yl)acetates. These intermediates are then converted into the target compound through a reaction with O-methylhydroxylamine .
Molecular Structure Analysis
The molecular structure of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate is characterized by the presence of a thiadiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. The Z-isomer configuration indicates the specific geometric arrangement of the methoxyimino group relative to the thiazole ring, which is crucial for the biological activity of the resulting antibiotics.
Chemical Reactions Analysis
The compound undergoes various chemical reactions during its synthesis. For instance, O-methylation of a hydroxyimino precursor is carried out using methyl iodide or dimethyl sulfate in the presence of barium oxide and barium hydroxide octahydrate to exclusively yield the Z-isomer. This step is critical as it ensures the correct isomer is obtained for further reactions .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate are not detailed in the provided papers, such properties typically include melting point, solubility, stability, and reactivity. These properties are influenced by the functional groups present in the molecule and are important for handling the compound during synthesis and for predicting its behavior in biological systems.
Scientific Research Applications
Antibiotic Synthesis
- The compound serves as a crucial intermediate in the production of the fourth generation of cephalosporin antibiotics. Through a series of reactions including nitrosation, methylation, bromination, and cyclization, it contributes significantly to antibiotic synthesis, showcasing its importance in medical applications (Tatsuta et al., 1994).
Solubility Characteristics
- Research on the solubility of similar derivatives in various solvents has been conducted to understand their physical properties better. This information is vital for designing pharmaceutical formulations and ensuring the effective delivery of the active pharmaceutical ingredients (Song et al., 2010).
Fungicidal and Antibacterial Applications
Derivatives of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate have shown potential fungicidal activities, suggesting their use in agricultural applications to protect crops against fungal pathogens. This application is particularly relevant for derivatives exhibiting activity against Fusarium graminearum and F.solani at certain concentrations (Zhou Wen-ming, 2011).
Additionally, novel derivatives incorporating this compound have been synthesized, displaying moderate antibacterial activities against various bacterial strains, highlighting their potential in developing new antibacterial agents (Ma Xi-han, 2011).
Safety And Hazards
In case of inhalation, move the person into fresh air and if not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes . If swallowed, never give anything by mouth to an unconscious person, rinse mouth with water . Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .
properties
IUPAC Name |
methyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)/b10-5- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAIDGPTIFCPGD-YHYXMXQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=NOC)C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=N\OC)/C1=CSC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501207456 | |
Record name | Methyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate | |
CAS RN |
65243-09-6 | |
Record name | Methyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65243-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065243096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl (αZ)-2-amino-α-(methoxyimino)-4-thiazoleacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501207456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl (Z)-2-amino-α-(methoxyimino)thiazol-4-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.668 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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